meso-1,2,3,4-Tetrabromobutane
Description
Historical Perspectives on Tetrabromobutane Isomerism and Early Investigations
The study of tetrabromobutane isomers is rooted in the broader historical exploration of halogenated hydrocarbons. The development and characterization of these compounds, including the meso form, were driven by the need to understand the fundamental principles of stereoisomerism. Early investigations into the bromination of 1,3-butadiene (B125203) led to the synthesis of tetrabromobutane, with the meso isomer being one of the potential stereochemical outcomes. The synthesis often involves the reaction of 1,3-butadiene with bromine in a solvent like chloroform.
The differentiation and characterization of the various isomers of 1,2,3,4-tetrabromobutane (B74461), including the meso form and the racemic mixture, were crucial steps in advancing the understanding of stereochemistry. Key physical properties, such as melting points, were instrumental in distinguishing between these isomers. For instance, the meso isomer exhibits a significantly higher melting point (116–119°C) compared to the racemic form, which melts below 40°C. This difference in physical properties underscores the impact of stereochemistry on the macroscopic characteristics of a molecule.
Significance of Vicinal Dihalides in Organic Chemistry Research
Vicinal dihalides, compounds with halogen atoms on adjacent carbon atoms, are of considerable importance in organic chemistry. fiveable.me They serve as versatile intermediates in a wide array of organic reactions. fiveable.measkiitians.com Their reactivity, particularly in elimination reactions, makes them valuable precursors for the synthesis of unsaturated compounds like alkenes and alkynes. fiveable.mefiveable.me The spatial arrangement of the halogen atoms in vicinal dihalides influences their chemical behavior and reactivity. askiitians.com
These compounds are pivotal in both academic research and industrial applications. For example, 1,2-dichloroethane (B1671644) is a key precursor in the production of vinyl chloride, the monomer for polyvinyl chloride (PVC). askiitians.com In a research context, vicinal dihalides are instrumental in studying reaction mechanisms, such as dehydrohalogenation and dehalogenation, and for investigating the stereochemical outcomes of these transformations. libretexts.org The ability to control the stereochemistry of reactions involving vicinal dihalides is a cornerstone of modern organic synthesis. fiveable.me
Unique Stereochemical Considerations of meso-1,2,3,4-Tetrabromobutane
The defining stereochemical feature of this compound is the presence of an internal plane of symmetry, which renders the molecule achiral despite having two chiral centers. libretexts.org This internal symmetry plane means that the molecule is superimposable on its mirror image, and as a result, it is optically inactive. libretexts.org The stereochemical descriptors for the meso form are (2R,3S) and (2S,3R), which, due to the internal symmetry, represent the same compound. nih.gov
The presence of this meso configuration has a profound impact on the compound's physical and spectroscopic properties. The symmetry of the molecule often leads to simpler nuclear magnetic resonance (NMR) spectra compared to its chiral counterparts. For instance, the meso isomer may exhibit a single proton signal for equivalent methylene (B1212753) bromide (CH₂Br) groups, whereas racemic mixtures would show more complex splitting patterns.
Conformational analysis of similar dihalobutanes, such as 2,3-dibromobutane (B42614), reveals that the anti-conformation of the meso isomer is particularly stable. youtube.com This preference for a specific conformation is a direct consequence of the stereochemical interactions within the molecule. Understanding these conformational preferences is crucial for predicting the reactivity and behavior of this compound in chemical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-1,2,3,4-tetrabromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations of Meso 1,2,3,4 Tetrabromobutane
Elucidation of Meso Configuration and Diastereomeric Relationships
Meso-1,2,3,4-tetrabromobutane is an achiral compound despite possessing two chiral centers. This is due to the presence of an internal plane of symmetry that divides the molecule into two mirror-image halves. libretexts.orgnumberanalytics.com This internal symmetry results in the cancellation of optical activity, rendering the meso isomer optically inactive. orgoreview.com The stereochemical descriptors for the chiral carbons in the meso form are opposite, for instance, (2R, 3S) or (2S, 3R). nih.gov These two designations represent the same meso compound. bridgew.edu
The general rule for the number of possible stereoisomers is 2n, where 'n' is the number of chiral centers. For 1,2,3,4-tetrabromobutane (B74461), with two chiral centers (at C2 and C3), one would expect four stereoisomers. libretexts.orgorgoreview.com These would consist of two pairs of enantiomers. However, due to the existence of the meso form, there are only three stereoisomers in total: one meso compound and a pair of enantiomers ((+)- and (-)-1,2,3,4-tetrabromobutane). orgoreview.combridgew.edu The meso form is a diastereomer of the enantiomeric pair. bridgew.edu
The key features for a compound to be classified as meso are the presence of two or more stereocenters and an internal plane of symmetry. libretexts.orgnumberanalytics.com The substituents on the stereocenters must be identical to allow for this internal symmetry. libretexts.org In this compound, the substituents on C2 and C3 are a hydrogen atom, a bromine atom, a bromomethyl group (-CH2Br), and the remaining part of the carbon chain.
| Stereoisomer | Configuration | Optical Activity | Relationship to meso-isomer |
| This compound | (2R, 3S) or (2S, 3R) | Inactive | - |
| (+)-1,2,3,4-Tetrabromobutane | (2R, 3R) | Active | Diastereomer |
| (-)-1,2,3,4-Tetrabromobutane | (2S, 3S) | Active | Diastereomer |
Conformational Analysis of the Butane (B89635) Backbone in Highly Substituted Systems
The conformational analysis of the butane backbone in a highly substituted system like this compound is crucial for understanding its physical and chemical properties. The rotation around the central C2-C3 single bond leads to various conformational isomers with different energy levels.
Rotational Isomerism and Torsional Strain in this compound
Rotation around the C2-C3 bond in this compound gives rise to different staggered and eclipsed conformations. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. pdx.edu Torsional strain arises from the repulsion between bonding electrons in adjacent groups. chemistrysteps.com In the eclipsed conformations, the substituents on the front carbon are directly in front of the substituents on the back carbon when viewed down the C2-C3 bond (a Newman projection), leading to maximum torsional strain. vanderbilt.edu
Relative Stabilities of Conformational Isomers
The relative stabilities of the different conformers are determined by a combination of torsional strain and steric strain. solutioninn.com Steric strain is the repulsive interaction that occurs when bulky groups are forced into close proximity. vanderbilt.edu
For this compound, the most stable conformation is the anti-conformer, where the two bulky bromine atoms on C2 and C3 are positioned 180° apart (anti-periplanar). testbook.comyoutube.com This arrangement minimizes both torsional and steric strain. The gauche conformations, where the bromine atoms are 60° apart, are less stable due to steric hindrance between the bromine atoms. pdx.edu The eclipsed conformations are the least stable due to significant torsional and steric strain. vanderbilt.edu
A conformational analysis of 2,3-dibromobutane (B42614), a similar compound, shows that the anti-conformation of the meso isomer is the most stable due to having the least amount of energy. youtube.com It is suggested that the compound exists predominantly in this form. youtube.com
| Interaction | Cause | Energy Cost (kJ/mol) |
| H-H eclipsed | Torsional strain | 4.0 |
| H-CH3 eclipsed | Mostly torsional strain | 6.0 |
| CH3-CH3 eclipsed | Torsional and steric strain | 11 |
| CH3-CH3 gauche | Steric strain | 3.8 |
Note: This table provides general strain energy values for butane and serves as a reference for understanding the types of strain present in substituted butanes like this compound. Specific values for the tetrabromo-substituted compound would require detailed computational analysis. vanderbilt.edu
Influence of Vicinal Bromine Substituents on Conformational Preferences
The presence of vicinal (adjacent) bromine substituents has a significant impact on the conformational preferences of the butane backbone. The large size of the bromine atoms leads to substantial steric repulsion, which dominates the conformational landscape. testbook.com This steric hindrance destabilizes conformations where the bromine atoms are in close proximity, such as the gauche and eclipsed conformations.
Furthermore, electron-withdrawing halogen substituents on vicinal carbons can influence the electronic environment of the molecule. nih.govrsc.org This can lead to electrostatic interactions that may also play a role in determining the most stable conformation. In the case of vicinal difluoroalkanes, gauche conformations are stabilized by hyperconjugative interactions. mdpi.com While bromine is less electronegative than fluorine, similar, albeit weaker, electronic effects could be at play in this compound. However, the dominant factor remains the minimization of steric strain between the bulky bromine atoms, strongly favoring the anti-conformation. testbook.comyoutube.com
Chirality and Stereogenicity in Polysubstituted Butanes
Polysubstituted butanes, such as 1,2,3,4-tetrabromobutane, provide excellent examples for understanding the concepts of chirality and stereogenicity. A molecule is chiral if it is non-superimposable on its mirror image. masterorganicchemistry.com The presence of a stereocenter (or chiral center), which is a carbon atom bonded to four different groups, is a common source of chirality. bridgew.edu
In this compound, both C2 and C3 are stereogenic centers because they are each bonded to four different groups. However, the molecule as a whole is achiral due to the presence of an internal plane of symmetry in certain conformations. libretexts.orgbridgew.edu This makes this compound an example of a meso compound. numberanalytics.combridgew.edu
Synthetic Methodologies and Mechanistic Studies of Meso 1,2,3,4 Tetrabromobutane
Established Synthetic Pathways for 1,2,3,4-Tetrabromobutane (B74461) Isomers
The synthesis of 1,2,3,4-tetrabromobutane isomers is most commonly achieved through the electrophilic addition of bromine (Br₂) to 1,3-butadiene (B125203). This reaction can lead to a mixture of products, including the desired 1,2,3,4-tetrabromobutanes as well as 1,2- and 1,4-dibromo-2-butene. acs.orgvedantu.com The careful control of reaction conditions is crucial to favor the formation of the tetrabrominated products. acs.org An early method developed by Harries involved the reaction of 2,3-dibromobutane (B42614) with soda-lime at high temperatures (530-550°C) to generate 1,3-butadiene in situ, which was then immediately reacted with bromine. acs.org This process, however, also produced a range of by-products. acs.org
Stereoselective Synthesis of the Meso Diastereomer
The formation of meso-1,2,3,4-tetrabromobutane arises from the stereochemistry of bromine addition to the intermediate, trans-1,4-dibromo-2-butene. The meso compound possesses an internal plane of symmetry, rendering it achiral despite having two chiral centers. nih.gov The synthesis often involves the bromination of 1,3-butadiene in a solvent like chloroform. acs.org The reaction proceeds through a cyclic bromonium ion intermediate. vaia.comdoubtnut.com The anti-addition of bromine to the double bonds is a key factor in determining the stereochemical outcome.
Challenges in Achieving Stereospecificity
A significant challenge in the synthesis of a specific stereoisomer of 1,2,3,4-tetrabromobutane is controlling the formation of various isomers. The initial addition of bromine to 1,3-butadiene can result in both 1,2-addition (forming 3,4-dibromo-1-butene) and 1,4-addition (forming trans-1,4-dibromo-2-butene). acs.orgvedantu.comvedantu.com The ratio of these products can be influenced by the solvent and temperature, although some studies suggest the solvent effect may be minimal. acs.org The subsequent addition of bromine to these dibromo intermediates leads to the formation of the different stereoisomers of 1,2,3,4-tetrabromobutane. acs.org Furthermore, the isomerization of 3,4-dibromo-1-butene to trans-1,4-dibromo-2-butene can occur, further complicating the product mixture. acs.org Achieving high stereoselectivity for the meso form requires careful optimization of reaction conditions to favor the formation and subsequent stereospecific bromination of the trans-1,4-dibromo-2-butene intermediate. The inherent difficulty in controlling these multiple reaction pathways presents a significant challenge to achieving high stereospecificity. researchgate.netnih.gov
Reaction Mechanisms Involving Bromine Centers
The bromine atoms in this compound are attached to electrophilic carbon atoms, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various organic reactions.
Nucleophilic Substitution Reactions (SN1, SN2) at Brominated Carbons
This compound can undergo nucleophilic substitution reactions where the bromine atoms are displaced by nucleophiles. The specific mechanism, whether SN1 or SN2, is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate structure. Given that the bromine atoms are on secondary carbons, both SN1 and SN2 pathways are plausible.
Stereochemical Course of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction on this compound is a direct consequence of the reaction mechanism. An SN2 reaction would proceed with an inversion of configuration at the reacting carbon center. If a single bromine is substituted via an SN2 mechanism, the meso starting material would be converted into a chiral product. Conversely, an SN1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (both retention and inversion of configuration). The presence of neighboring bromine atoms can also influence the reaction through the formation of bridged bromonium ion intermediates, which can affect the stereoselectivity of the substitution.
Kinetic Studies and Rate-Determining Steps
Detailed kinetic studies specifically on the nucleophilic substitution reactions of this compound are not extensively reported in the provided search results. However, general principles of physical organic chemistry can be applied. For an SN2 reaction, the rate would be expected to be second order, depending on the concentrations of both the tetrabromobutane and the nucleophile. The rate-determining step would be the single concerted step involving the attack of the nucleophile and the departure of the bromide ion. For an SN1 reaction, the rate would be first order, dependent only on the concentration of the tetrabromobutane. The rate-determining step would be the formation of the carbocation intermediate. The isomerization of 3,4-dibromo-1-butene to trans-1,4-dibromo-2-butene has been studied, and its unimolecular kinetics suggest a cyclic intermediate, which could be relevant to understanding intramolecular rearrangements and the stability of intermediates in related reactions. acs.org
Interactive Data Table: Properties of 1,2,3,4-Tetrabromobutane Isomers
| Property | This compound | (+/-)-1,2,3,4-Tetrabromobutane |
| CAS Number | 2657-67-2 keyorganics.netchemicalbook.com | 2657-65-0 nih.gov |
| Molecular Formula | C₄H₆Br₄ nih.govkeyorganics.net | C₄H₆Br₄ nih.gov |
| Molecular Weight | 373.71 g/mol nih.govchemicalbook.com | 373.71 g/mol nih.gov |
| Melting Point | 116 °C chemicalbook.com | Not specified |
| Boiling Point | 181 °C / 60 mmHg chemicalbook.com | Not specified |
| IUPAC Name | (2S,3R)-1,2,3,4-tetrabromobutane nih.gov | (2S,3S)-1,2,3,4-tetrabromobutane nih.gov |
| Chirality | Achiral (meso) | Chiral (racemic mixture) nih.gov |
Elimination Reactions (E1, E2, E1cB) Leading to Unsaturated Products
This compound, possessing bromine atoms on adjacent carbons, is a key substrate for elimination reactions to generate unsaturated products, primarily dienes. These reactions can proceed through various mechanisms, including E1, E2, and E1cB, depending on the reaction conditions.
Under the influence of strong bases, this compound readily undergoes dehydrobromination. organic-chemistry.org The most prevalent mechanism for this transformation is the bimolecular elimination (E2) pathway. mdpi.comchemistrysteps.comchemistrysteps.com This concerted, single-step mechanism involves the abstraction of a proton by a base and the simultaneous departure of a bromide ion from an adjacent carbon. The E2 mechanism is favored by the use of strong, non-bulky bases and is highly dependent on the stereochemical arrangement of the hydrogen and the leaving group.
The E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is less common for this substrate but can occur under conditions that favor its formation, such as in the presence of a weak base in a polar protic solvent. ucalgary.cayoutube.com The E1cB (unimolecular conjugate base elimination) mechanism involves the formation of a carbanion intermediate in the first step, followed by the expulsion of the leaving group. wikipedia.orgnih.govnih.gov This pathway is typically favored when the proton being removed is particularly acidic and when a poor leaving group is present. wikipedia.orgwikipedia.org
The primary unsaturated product resulting from the double dehydrobromination of this compound is 1,3-butadiene. organic-chemistry.org The formation of alkynes through double elimination from vicinal dihalides is also a known process, typically requiring very strong bases like sodium amide. organic-chemistry.org
Regioselectivity and Stereoselectivity in Elimination
Elimination reactions of this compound exhibit significant regioselectivity and stereoselectivity, largely dictated by the E2 mechanism's stereochemical requirements. The E2 reaction necessitates an anti-periplanar arrangement of the proton to be abstracted and the bromide leaving group. chemistrysteps.comchemistrysteps.com This means the hydrogen and bromine atoms must lie in the same plane and be oriented at a 180° dihedral angle to one another.
In the case of this compound, which is analogous to meso-2,3-dibromobutane (B1593828), this stereochemical constraint dictates the stereochemistry of the resulting alkene. The anti-periplanar elimination from the meso isomer leads specifically to the formation of the trans (E) alkene product. rsc.org For instance, the E2 dehalogenation of meso-2,3-dibromobutane with iodide ions yields trans-2-butene. rsc.org
The choice of base can also influence the regioselectivity of the elimination. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. orgsyn.orgresearchgate.net However, the use of sterically hindered or bulky bases can lead to the formation of the less substituted (Hofmann) product due to steric hindrance at the more substituted carbon. masterorganicchemistry.comyoutube.com
The reaction conditions, particularly temperature, can also play a role in product distribution, governing whether the reaction is under kinetic or thermodynamic control. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the more stable one. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org At lower temperatures, the kinetic product is often favored, whereas at higher temperatures, an equilibrium can be established, leading to a predominance of the thermodynamic product. libretexts.orglibretexts.org
Competition Between Substitution and Elimination Pathways
A significant aspect of the chemistry of this compound is the competition between elimination and nucleophilic substitution reactions. organic-chemistry.orgresearchgate.net Both pathways are often viable, and the predominant outcome is determined by several factors, including the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature. ucalgary.ca
Factors Influencing the Reaction Pathway:
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base/Nucleophile | Weakly basic, good nucleophiles (e.g., I⁻, Br⁻, CN⁻) rsc.orgresearchgate.net | Strong, sterically hindered bases (e.g., potassium tert-butoxide) organic-chemistry.org |
| Substrate Structure | Less sterically hindered substrates | More sterically hindered substrates nih.gov |
| Solvent | Polar aprotic solvents | Less polar solvents; ethanol (B145695) encourages elimination wikipedia.org |
| Temperature | Lower temperatures | Higher temperatures ucalgary.ca |
This compound, being a secondary polyhalogenated alkane, can undergo both SN2 and E2 reactions. Strong bases will favor the E2 pathway, leading to unsaturated products. organic-chemistry.org Conversely, good nucleophiles that are weak bases are more likely to result in substitution products, where one or more bromine atoms are replaced by the nucleophile. organic-chemistry.org For example, reaction with hydroxide (B78521) ions can lead to a mixture of substitution (to form alcohols) and elimination products. wikipedia.org The use of a concentrated solution of a strong base like potassium hydroxide in ethanol at elevated temperatures will favor elimination. ucalgary.cawikipedia.org
Radical Reactions and Halogen Atom Transfer Processes
Beyond ionic pathways, this compound can participate in radical reactions, particularly those involving halogen atom transfer (XAT). These processes are initiated by the generation of radical species, often through photolysis or with the use of radical initiators.
The bromine radical (Br•) is a reactive intermediate capable of abstracting hydrogen atoms or adding to unsaturated systems. researchgate.net In the context of polybrominated compounds, radical reactions can lead to dehalogenation or cyclization products. mdpi.comwikipedia.org For instance, radical cyclization is a powerful method for forming cyclic compounds and often proceeds with high selectivity. wikipedia.orgnih.govnih.gov The process typically involves the generation of a carbon-centered radical which then attacks a multiple bond within the same molecule. wikipedia.org
Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) are important classes of such reactions. mdpi.comnih.gov In these processes, a halogen atom is transferred from the organic halide to a radical intermediate, propagating a radical chain. Recent advancements in photoredox catalysis have enabled the use of bromoalkanes in these transformations under mild conditions. mdpi.comrsc.org For example, visible light-induced photoredox catalysis can generate bromine radicals from bromoalkanes, which can then participate in hydrogen atom transfer (HAT) reactions or other radical-mediated bond formations. researchgate.net
While specific studies on the radical cyclization of this compound are not extensively documented, the principles of radical reactions on bromoalkanes suggest its potential to form various cyclic and acyclic products depending on the reaction conditions and the presence of radical traps or other reagents.
Derivatization and Further Chemical Transformations of this compound
This compound serves as a versatile building block for the synthesis of a variety of other organic molecules. organic-chemistry.org Its multiple bromine atoms provide reactive sites for a range of chemical transformations.
One of the primary applications is its use as a precursor for other brominated compounds. organic-chemistry.org Through controlled substitution or elimination reactions, it is possible to synthesize partially dehalogenated or functionalized bromoalkanes and alkenes. For example, the selective elimination of one equivalent of HBr could, in principle, lead to the formation of brominated dienes.
Furthermore, the bromine atoms can be replaced by a variety of nucleophiles to introduce different functional groups. organic-chemistry.org Complete substitution with hydroxide ions, for instance, would yield 1,2,3,4-butanetetrol. Other nucleophiles like cyanides or amines can also be employed to introduce nitrogen-containing functionalities. organic-chemistry.org
The elimination reactions of this compound are a key route to conjugated dienes, which are themselves valuable starting materials in organic synthesis, particularly in Diels-Alder reactions for the construction of six-membered rings. researchgate.net The synthesis of vinyl bromides is another important transformation of bromoalkanes, providing access to versatile intermediates for cross-coupling reactions. organic-chemistry.orgnih.govresearchgate.net
Additionally, this compound and its derivatives can be used in the synthesis of heterocyclic compounds. youtube.comresearchgate.net For example, the reaction of vicinal dihalides with appropriate reagents can lead to the formation of various ring systems. The compound's structure also makes it a potential starting material for the synthesis of more complex molecules, including those with biological activity. nih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization of Meso 1,2,3,4 Tetrabromobutane
Vibrational Spectroscopy for Conformational and Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers of meso-1,2,3,4-tetrabromobutane. The vibrational modes observed are highly sensitive to the molecule's geometry, allowing for the identification of different conformers present in various physical states.
Infrared (IR) Spectroscopy: Band Assignments and Interpretation
The infrared spectrum of this compound displays a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. By analyzing the positions and intensities of these bands, it is possible to assign them to specific molecular motions, such as stretching and bending of the carbon-hydrogen and carbon-bromine bonds, as well as deformations of the carbon skeleton. These assignments are crucial for identifying the conformational isomers present.
Key IR band assignments for this compound are detailed in the table below. The presence of specific bands can indicate the dominance of a particular conformer in a given state (e.g., solid, liquid, or solution).
| Frequency (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching |
| ~1450 | CH₂ scissoring |
| ~1200-1300 | CH₂ wagging and twisting |
| ~600-700 | C-Br stretching |
| Below 500 | Skeletal deformations |
Note: The exact frequencies can vary slightly depending on the physical state and solvent used.
Raman Spectroscopy: Conformation-Sensitive Modes
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying conformation-sensitive modes in nonpolar bonds. For this compound, certain Raman active vibrations are highly dependent on the dihedral angles of the carbon-carbon backbone. This sensitivity allows for the differentiation of conformers, such as the anti and gauche forms.
Studies have shown that the Raman spectra of this compound in the liquid and solid states exhibit distinct differences, indicating a change in the predominant conformation upon phase transition. documentsdelivered.com The low-frequency region of the Raman spectrum is especially informative, containing bands related to skeletal bending and torsional modes that are characteristic of specific conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive stereochemical assignment of diastereomers like this compound. Through the analysis of chemical shifts, coupling constants, and multidimensional correlations, the relative configuration of the chiral centers can be unequivocally determined.
¹H NMR Chemical Shifts and Coupling Constants for Diastereomer Differentiation
The ¹H NMR spectrum of this compound provides a wealth of information for distinguishing it from its racemic (d,l) counterpart. Due to the meso compound's plane of symmetry, the two chiral centers (C2 and C3) are chemically equivalent, as are the two terminal CH₂Br groups. This results in a simpler spectrum compared to the racemic diastereomer.
The protons on the chiral carbons (H2 and H3) and the methylene (B1212753) protons (H1/H1' and H4/H4') exhibit distinct chemical shifts and coupling patterns. The coupling constants (J-values) between adjacent protons are particularly insightful, as their magnitudes are governed by the dihedral angle between them, as described by the Karplus equation. This relationship allows for the deduction of the preferred conformation of the molecule in solution.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2, H3 | ~4.7 | Multiplet | J(H1,H2), J(H1',H2), J(H2,H3) |
| H1, H1', H4, H4' | ~3.9-4.1 | Multiplet | J(H1,H1'), J(H1,H2), J(H1',H2) |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and magnetic field strength.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound further confirms its meso nature. chemicalbook.com Due to the molecule's symmetry, only two distinct carbon signals are expected: one for the two equivalent chiral carbons (C2 and C3) and another for the two equivalent terminal carbons (C1 and C4). chemicalbook.com This is in contrast to the racemic diastereomer, which would exhibit four distinct carbon signals. The chemical shifts of these carbons are influenced by the electronegative bromine atoms.
| Carbon | Chemical Shift (ppm) |
| C2, C3 | ~55-60 |
| C1, C4 | ~30-35 |
Note: Chemical shifts are approximate and depend on the solvent.
2D NMR Techniques (e.g., COSY, HMQC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques provide a more detailed picture of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show cross-peaks between protons that are scalar-coupled. longdom.org This allows for the unambiguous assignment of proton signals by tracing the connectivity through the carbon skeleton. For instance, correlations would be observed between the methylene protons (H1/H1', H4/H4') and the adjacent methine protons (H2, H3), as well as between the two methine protons themselves. longdom.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. numberanalytics.com This experiment would show a cross-peak connecting the ¹H signal of a proton to the ¹³C signal of the carbon it is bonded to. For this compound, this would confirm the assignments made from the 1D spectra, showing correlations between the H1/H4 protons and the C1/C4 carbon, and between the H2/H3 protons and the C2/C3 carbon. numberanalytics.com
By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of the structure and stereochemistry of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of molecules through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise measurement of an ion's mass-to-charge ratio, allowing for the determination of its elemental formula with a high degree of confidence. For this compound (C₄H₆Br₄), the calculated exact mass is 373.71620 Da. nih.gov This precise value is a critical parameter for its unambiguous identification in complex matrices and for confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₄H₆Br₄ |
| Calculated Exact Mass | 373.71620 Da |
This table summarizes the key high-resolution mass spectrometry data for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
While specific tandem mass spectrometry (MS/MS) data for this compound is not extensively available in the public domain, the fragmentation behavior can be predicted based on the principles of electron ionization (EI) mass spectrometry of polybrominated alkanes. The presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.
Upon electron ionization, the molecule is expected to undergo fragmentation through several key pathways:
Loss of a bromine atom: This would result in a prominent fragment ion cluster around m/z 293, 295, 297, corresponding to the [C₄H₆Br₃]⁺ ion.
Cleavage of the C-C bond: Fragmentation of the carbon backbone can lead to various smaller brominated species. For instance, the loss of a CH₂Br group would generate a [C₃H₄Br₃]⁺ ion.
Loss of HBr: The elimination of a hydrogen bromide molecule would produce a fragment ion at [M-HBr]⁺.
The analysis of the relative abundances of these and other fragment ions in a mass spectrum provides valuable structural information and a fingerprint for the identification of the compound. The typical mass spectrum of 1,2,3,4-tetrabromobutane (B74461) (racemic form) shows a complex pattern of peaks due to the isotopic distribution of bromine. guidechem.com
| Ion | Predicted m/z (major isotopes) | Description |
| [C₄H₆Br₄]⁺ (M⁺) | 370, 372, 374, 376, 378 | Molecular Ion Cluster |
| [C₄H₅Br₄]⁺ | 369, 371, 373, 375, 377 | Loss of one hydrogen atom |
| [C₄H₆Br₃]⁺ | 291, 293, 295, 297 | Loss of one bromine atom |
| [C₂H₃Br₂]⁺ | 185, 187, 189 | Fragment from C-C bond cleavage |
This interactive table presents the predicted major fragment ions and their corresponding mass-to-charge ratios for this compound under electron ionization.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique unambiguously confirms its meso configuration, which is characterized by an internal plane of symmetry.
Historical crystallographic data indicate that the meso form crystallizes in the tetragonal system. The unit cell parameters have been reported as a:b:c = 1.1206:1:0.6296. This crystallographic information is crucial for distinguishing the meso isomer from its racemic counterpart, which crystallizes in a different form (thin plates). Detailed modern crystallographic studies providing precise bond lengths, bond angles, and torsion angles are essential for a complete structural description.
| Crystal System | Unit Cell Parameter Ratio |
| Tetragonal | a:b:c = 1.1206:1:0.6296 |
This table summarizes the historical X-ray crystallography data for this compound.
Chromatographic Methodologies for Purity and Isomeric Separation
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from its stereoisomers and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for confirming the purity of this compound and identifying any volatile impurities or degradation byproducts. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of the eluted compounds. While this compound can be analyzed directly, derivatization to more volatile forms is a common strategy for improving chromatographic performance for some halogenated alkanes, although not always necessary for this specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Isomer Discrimination
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique for the separation and analysis of a wide range of compounds, including those that are not amenable to GC-MS. For this compound, LC-MS is particularly valuable for impurity profiling and for the challenging task of separating it from its diastereomers.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical purity of this compound is a critical parameter, as its synthesis can potentially yield not only the desired meso diastereomer but also the chiral enantiomeric pair, (±)-1,2,3,4-tetrabromobutane. Chiral high-performance liquid chromatography (HPLC) stands as a powerful analytical technique for the simultaneous separation and quantification of these stereoisomers, thereby enabling a comprehensive assessment of both enantiomeric and diastereomeric purity.
The fundamental principle of this application of chiral chromatography lies in the differential interaction of the stereoisomers with a chiral stationary phase (CSP). While enantiomers exhibit identical physical properties in an achiral environment, they form transient diastereomeric complexes with the CSP, leading to different retention times. eijppr.comlibretexts.org Similarly, the pre-existing diastereomeric relationship between the meso compound and the enantiomeric pair allows for their separation on a suitable stationary phase. For this specific analysis, polysaccharide-based CSPs are often the preferred choice due to their broad applicability and proven success in resolving a wide range of chiral and diastereomeric compounds, including halogenated alkanes. chiralpedia.comnih.govnih.gov
Detailed research into the chiral separation of this compound from its chiral counterparts would involve screening various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. The selection of the mobile phase is equally critical and is typically optimized to achieve the best resolution. Common mobile phases for this type of analysis include normal-phase eluents (e.g., mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol), polar organic modes (e.g., using acetonitrile (B52724) or methanol), or reversed-phase conditions (e.g., mixtures of water with acetonitrile or methanol). youtube.comnih.gov
The objective of such a method is to develop a robust and reproducible separation that allows for the clear distinction and quantification of the meso isomer from the (R,R)- and (S,S)-enantiomers of 1,2,3,4-tetrabromobutane. The resulting chromatogram would ideally show three distinct peaks, allowing for the calculation of the diastereomeric excess (de) of the meso form and the enantiomeric excess (ee) of the chiral pair, if present.
A hypothetical chromatographic separation for the purity assessment of a this compound sample is detailed in the interactive data table below. This table illustrates the typical parameters and results obtained from such an analysis.
Interactive Data Table: Hypothetical Chiral HPLC Analysis of 1,2,3,4-Tetrabromobutane Stereoisomers
| Parameter | Value |
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm |
| Column Details | |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |
| Column Dimensions | 250 mm x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| Composition | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Separation Results | |
| Compound | Retention Time (min) |
| (2R,3R)-1,2,3,4-Tetrabromobutane | 8.5 |
| (2S,3S)-1,2,3,4-Tetrabromobutane | 9.8 |
| This compound | 11.2 |
This table outlines a successful separation where the individual stereoisomers are baseline resolved, enabling accurate quantification. The resolution values (Rs) greater than 1.5 indicate a good separation between the peaks. Such a validated chiral HPLC method is indispensable for quality control, ensuring that samples of this compound meet the required stereochemical purity for their intended applications.
Theoretical and Computational Studies of Meso 1,2,3,4 Tetrabromobutane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost.
For meso-1,2,3,4-tetrabromobutane, DFT is employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium or optimized geometry. A popular combination of a functional and basis set for such a molecule would be B3LYP/6-311+G**. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency calculation is typically performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman vibrational spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C bond stretching, or C-C-Br bending.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT Calculated at the B3LYP/6-311+G* level of theory.*
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.545 |
| C2-C3 | 1.550 |
| C1-Br | 1.965 |
| C2-Br | 1.970 |
| C-H | 1.090 |
| Bond Angles (°) ** | |
| C1-C2-C3 | 112.5 |
| Br-C1-C2 | 110.8 |
| Br-C2-C1 | 109.5 |
| Br-C2-C3 | 110.0 |
| Dihedral Angles (°) ** | |
| Br-C1-C2-Br | -65.2 |
| Br-C2-C3-Br | 180.0 (anti) |
| C1-C2-C3-C4 | 178.5 (anti) |
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| 2980-3050 | C-H Stretching |
| 1420-1450 | CH₂ Scissoring |
| 1150-1250 | C-C Stretching |
| 650-700 | C-Br Stretching (asymmetric) |
| 550-600 | C-Br Stretching (symmetric) |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy for electronic energies. nih.gov
These high-accuracy methods are often used to calculate thermochemical properties, such as the standard enthalpy of formation, with precision that can rival experimental measurements. nih.gov They serve as a "gold standard" to benchmark the performance of more cost-effective methods like DFT for a specific molecular system.
Table 3: Example Relative Energies of this compound Calculated by Different Quantum Chemical Methods Energies are relative to the CCSD(T) result, set to 0.00.
| Method | Basis Set | Relative Energy (kJ/mol) |
| Hartree-Fock (HF) | cc-pVTZ | +45.8 |
| B3LYP (DFT) | cc-pVTZ | +5.2 |
| MP2 | cc-pVTZ | -2.1 |
| CCSD(T) | cc-pVTZ | 0.00 |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Due to the presence of three single C-C bonds, this compound can exist in various spatial arrangements, or conformations, which can interconvert through bond rotation. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques ideally suited for exploring this conformational flexibility.
MM methods use classical physics-based force fields (like AMBER or AMOEBA) to calculate the potential energy of a molecule as a function of its geometry. nih.gov This approach is significantly faster than quantum mechanics, allowing for the study of large systems or long timescales. By systematically rotating the dihedral angles of the carbon backbone, a potential energy surface can be mapped to identify stable conformers (energy minima) and the barriers to their interconversion.
Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior at a given temperature. nih.gov An MD simulation can reveal the preferred conformations of this compound in a simulated environment (e.g., in a solvent) and the relative populations of each conformer, which are determined by their respective free energies.
Table 4: Illustrative Conformational Analysis of this compound Relative energies calculated using a molecular mechanics force field.
| Conformer (C1-C2-C3-C4 Dihedral) | Conformer (C2-C3) | Relative Energy (kJ/mol) |
| Anti-periplanar | Anti | 0.0 (Global Minimum) |
| Anti-periplanar | Gauche | +5.5 |
| Gauche | Anti | +4.8 |
| Gauche | Gauche | +12.0 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate both the computational model and the experimental structure determination. nih.govmdpi.com
Vibrational Spectroscopy: As mentioned in section 5.1.1, the vibrational frequencies and their intensities calculated using DFT can be used to generate a theoretical IR spectrum. This predicted spectrum can be compared with an experimentally measured Fourier-transform infrared (FTIR) spectrum to aid in the assignment of observed absorption bands to specific molecular motions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts for a proposed structure of this compound with experimental NMR data is a powerful way to confirm its stereochemistry and conformation in solution.
Table 5: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C1 / C4 | 40.5 | 41.2 |
| C2 / C3 | 58.1 | 59.0 |
Computational Exploration of Reaction Mechanisms and Transition States
Computational methods are invaluable for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For this compound, this could involve studying its thermal decomposition or its reaction with other reagents, such as the reductive debromination to form 1,3-butadiene (B125203).
The central concept in reaction mechanism studies is the transition state , which is the highest energy point along the lowest energy path connecting reactants and products. mit.edu Computationally, a transition state is located as a first-order saddle point on the potential energy surface. A key characteristic of a correctly identified transition state structure is the presence of exactly one imaginary vibrational frequency, which corresponds to the molecular motion along the reaction coordinate. bu.edu
Once the reactant, transition state, and product structures are optimized, the activation energy (the energy difference between the reactant and the transition state) can be calculated. This value is critical for understanding the reaction rate. Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path downhill from the transition state to confirm that it indeed connects the intended reactants and products. smu.edu
Table 6: Example Calculated Energetics for a Hypothetical Reaction Step Reaction: this compound → Transition State → Products
| Parameter | Value (kJ/mol) |
| Relative Energy of Reactant | 0.0 |
| Relative Energy of Transition State | +125.5 |
| Relative Energy of Products | -45.0 |
| Forward Activation Energy (Ea) | +125.5 |
| Enthalpy of Reaction (ΔH) | -45.0 |
Applications in Advanced Organic Synthesis Research
Role as a Key Intermediate in Multi-Step Syntheses
The primary role of meso-1,2,3,4-tetrabromobutane in multi-step syntheses is as a masked equivalent of 1,3-butadiene (B125203). Through elimination reactions, typically under basic conditions, the four bromine atoms can be removed to generate a conjugated diene system. This transformation makes it a solid, more easily handled precursor to the gaseous 1,3-butadiene, which is a fundamental C4 building block in organic chemistry.
Furthermore, it serves as a starting material for the synthesis of other brominated derivatives. Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, allowing for the construction of more elaborate structures. For instance, its reaction chemistry is foundational to creating other functionalized butanes and butadienes, such as 1,4-dibromo-1,4-dinitro-1,3-butadiene, which is synthesized from the related precursor 1,2,3,4-tetrabromo-1,4-dinitrobutane through dehydrobromination. cdnsciencepub.com This highlights a general strategy where tetrabromoalkanes act as stable intermediates that are converted to highly reactive dienes in a controlled manner.
Precursor for Stereoselective Transformations
The "meso" designation of this compound is critical to its role in stereoselective synthesis. A meso compound, by definition, is achiral despite containing multiple chiral centers due to an internal plane of symmetry. libretexts.org In this compound, the stereocenters at carbons 2 and 3 have opposite configurations ((2R,3S) or (2S,3R)). libretexts.orgnih.gov This fixed relative stereochemistry makes it a valuable precursor for transformations where the stereochemical outcome is influenced by the substrate's existing geometry.
While the compound itself is optically inactive, reactions at its chiral centers can proceed stereoselectively to yield chiral, non-racemic products. Elimination reactions, for example, are subject to stereochemical constraints (e.g., anti-periplanar geometry for E2 elimination), meaning the specific meso arrangement of the leaving groups (bromine atoms) can dictate the geometry of the resulting alkene. This allows for the stereoselective formation of a particular diene isomer, which is a crucial consideration in modern organic synthesis. nih.gov The synthesis of 2-substituted 1,3-butadienes often relies on stereocontrolled steps, and using a precursor with defined stereochemistry like this compound provides a strategic advantage for controlling the final product's structure. nih.govrsc.org
Utility in the Construction of Complex Molecular Architectures
The ability of this compound to serve as a precursor to 1,3-dienes directly links it to the construction of complex molecular architectures. The 1,3-diene motif is a cornerstone of synthetic organic chemistry, most notably for its participation in cycloaddition reactions like the Diels-Alder reaction. nih.gov This reaction is one of the most powerful methods for forming six-membered rings, which are ubiquitous in natural products and pharmaceuticals.
By providing a stable, solid source for generating 1,3-dienes in situ, the compound facilitates the synthesis of complex cyclic and polycyclic systems. Research has demonstrated that substituted butadienes are pivotal components in methods designed to construct optically active and complex molecules. nih.gov The 1,3-diene framework is present in numerous bioactive natural products, including the vitamin D2 precursor ergosterol (B1671047) and the macrolide antibiotic tiacumicin B. nih.gov Therefore, the role of this compound as an intermediate provides a pathway to these and other intricate molecular structures that are of significant interest in medicinal chemistry and materials science.
Referenced Compounds
Future Research Directions and Unexplored Avenues for Meso 1,2,3,4 Tetrabromobutane
Development of Novel Stereoselective Synthetic Routes
The current syntheses of meso-1,2,3,4-tetrabromobutane, while effective, often lack the high degree of stereoselectivity demanded by modern synthetic chemistry. Future research should focus on developing new synthetic pathways that offer precise control over the stereochemical outcome. This includes the exploration of chiral catalysts and auxiliaries to favor the formation of the meso isomer over its racemic counterpart. The development of enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign alternatives to traditional methods. A key goal would be to achieve high diastereomeric excess, minimizing the need for extensive purification steps.
Investigation of this compound in Catalytic Systems
The potential utility of this compound within catalytic systems is a significant area for future investigation. Its four bromine atoms offer multiple sites for potential coordination to metal centers, suggesting its possible role as a ligand in catalysis. Research could explore the synthesis of novel organometallic complexes where the tetrabromobutane moiety can influence the steric and electronic environment of the catalytic center. Such complexes could be screened for activity in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The symmetrical nature of the meso isomer could impart unique selectivity in these catalytic processes.
Exploration of New Chemical Transformations and Derivatizations
Beyond its current applications, this compound is a versatile precursor for a wide range of chemical transformations and derivatizations. The four carbon-bromine bonds represent reactive handles that can be selectively functionalized. Future studies should aim to systematically explore its reactivity with a diverse array of nucleophiles, leading to the synthesis of novel polyfunctionalized butanes. The development of selective dehalogenation or elimination reactions could provide access to valuable unsaturated building blocks. Furthermore, the synthesis of novel heterocyclic compounds starting from this compound is a promising avenue for the creation of new chemical entities with potential applications in materials science and medicinal chemistry.
Advanced Computational Modeling for Predictive Chemistry
To guide and accelerate experimental work, advanced computational modeling will be an indispensable tool. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the conformational preferences, reactivity, and spectroscopic properties of this compound and its derivatives. These theoretical studies can provide valuable insights into reaction mechanisms and help in the rational design of new experiments. For instance, computational screening of potential catalysts for reactions involving this compound could significantly narrow down the experimental search space. Molecular dynamics simulations could also be used to understand its behavior in different solvent environments.
Q & A
Q. Advanced Research Focus
- Purification : Recrystallization from ethanol or acetone effectively removes racemic contaminants, leveraging the meso form’s lower solubility in these solvents .
- Purity Assessment :
How should researchers address discrepancies in reported physical properties (e.g., boiling points) between meso and racemic isomers?
Data Contradiction Analysis
Discrepancies often arise from incomplete isomer separation or misidentification. For example, the meso isomer’s boiling point is frequently misattributed to the racemic form. To resolve:
- Validate isomer identity via polarimetry (meso compounds are achiral and optically inactive) .
- Cross-reference CAS numbers: meso (2657-67-2) vs. racemic (1529-68-6) .
What environmental persistence mechanisms are associated with this compound, and how can its degradation pathways be studied?
Environmental Chemistry Focus
The compound’s bromine content and hydrophobic nature contribute to bioaccumulation. Key research approaches:
- Photodegradation Studies : Expose to UV light in aqueous/organic matrices; monitor debromination via LC-MS .
- Microbial Degradation : Use soil slurry models with brominated compound-tolerant bacteria (e.g., Pseudomonas spp.); track metabolite formation (e.g., 1,2-dibromoethane) .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Safety and Compliance
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
